molecular formula C8H14N2O2S2 B14332243 2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate CAS No. 106263-76-7

2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate

Katalognummer: B14332243
CAS-Nummer: 106263-76-7
Molekulargewicht: 234.3 g/mol
InChI-Schlüssel: QAKFNWFNDUALKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of both dioxopentan and dimethylhydrazine carbodithioate groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate typically involves the reaction of 2,4-dioxopentan-3-yl with 2,2-dimethylhydrazine-1-carbodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound and remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it has been shown to interact with receptor tyrosine kinases and the PI3K/AKT/mTOR signaling pathway, which are involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of dioxopentan and dimethylhydrazine carbodithioate groups makes it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

106263-76-7

Molekularformel

C8H14N2O2S2

Molekulargewicht

234.3 g/mol

IUPAC-Name

2,4-dioxopentan-3-yl N-(dimethylamino)carbamodithioate

InChI

InChI=1S/C8H14N2O2S2/c1-5(11)7(6(2)12)14-8(13)9-10(3)4/h7H,1-4H3,(H,9,13)

InChI-Schlüssel

QAKFNWFNDUALKO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(=O)C)SC(=S)NN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.